An In-depth Technical Guide to 4-Hydroxy-2-(trifluoromethyl)pyrimidine (CAS 1546-80-1)
An In-depth Technical Guide to 4-Hydroxy-2-(trifluoromethyl)pyrimidine (CAS 1546-80-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2-(trifluoromethyl)pyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group imparts unique physicochemical properties, such as increased metabolic stability and binding affinity, making it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Hydroxy-2-(trifluoromethyl)pyrimidine, with a focus on its role in the development of Hedgehog signaling pathway inhibitors. Detailed experimental protocols and spectral data are presented to facilitate its use in research and development.
Core Properties
4-Hydroxy-2-(trifluoromethyl)pyrimidine exists in tautomeric equilibrium with its keto form, 2-(trifluoromethyl)pyrimidin-4(1H)-one. It is typically a pale yellow to white crystalline solid.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Hydroxy-2-(trifluoromethyl)pyrimidine is presented in Table 1. While experimental data for some properties are limited, predicted values based on its structure provide useful estimates.
Table 1: Physicochemical Properties of 4-Hydroxy-2-(trifluoromethyl)pyrimidine
| Property | Value | Source(s) |
| CAS Number | 1546-80-1 | [2] |
| Molecular Formula | C₅H₃F₃N₂O | [2] |
| Molecular Weight | 164.09 g/mol | [2] |
| Appearance | Pale yellow or white to cream to red powder | [2][3] |
| Melting Point | 168-171 °C | [4] |
| Boiling Point | 149 °C (Predicted) | [4] |
| pKa | 6.83 ± 0.50 (Predicted for 2-methyl-6-(trifluoromethyl)-4-hydroxypyrimidine) | [4] |
| Solubility | Soluble in methanol. An isomer, 2-hydroxy-4-(trifluoromethyl)pyrimidine, is soluble in DMF. | [1][4] |
Spectral Data
Table 2: Spectral Data for 4-Hydroxy-2-(trifluoromethyl)pyrimidine and its Isomer
| Technique | Data (for 4-hydroxy-6-(trifluoromethyl)pyrimidine, CAS 1546-78-7, unless otherwise noted) | Source(s) |
| ¹H NMR | (DMSO-d₆): δ 13.2 (s, 1H, OH/NH), 8.41 (s, 1H, pyrimidine-H), 6.87 (s, 1H, pyrimidine-H) | [5] |
| ¹³C NMR | (DMSO-d₆): Data available for the 6-trifluoromethyl isomer. | [6] |
| IR Spectroscopy | Characteristic peaks for C=O, C-F, and N-H/O-H stretching are expected. | [7] |
| Mass Spectrometry | (GC-MS): m/z consistent with the molecular weight of 164.09 g/mol . | [8] |
Synthesis and Experimental Protocols
The synthesis of 4-hydroxy-2-(trifluoromethyl)pyrimidine is typically achieved through the cyclocondensation of a trifluoromethyl-containing β-ketoester with an amidine source, such as formamidine. This is a common and effective method for the preparation of pyrimidine rings.[9]
Synthetic Workflow
The general workflow for the synthesis of 4-Hydroxy-2-(trifluoromethyl)pyrimidine is outlined below. The process involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with formamidine, which can be generated in situ or used as a salt.
Caption: Synthetic workflow for 4-Hydroxy-2-(trifluoromethyl)pyrimidine.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for pyrimidine synthesis.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Formamidine hydrochloride
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the stirred solution of sodium ethoxide, add formamidine hydrochloride.
-
Addition of β-Ketoester: Slowly add ethyl 4,4,4-trifluoroacetoacetate to the reaction mixture at room temperature.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Hydroxy-2-(trifluoromethyl)pyrimidine.
Experimental Protocol: Purification
Further purification can be achieved by recrystallization.
Materials:
-
Crude 4-Hydroxy-2-(trifluoromethyl)pyrimidine
-
Suitable solvent (e.g., ethanol-water mixture)
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Applications in Drug Discovery
The trifluoromethyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. 4-Hydroxy-2-(trifluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of these complex molecules.
Role as a Synthetic Intermediate
This compound is a versatile building block for introducing the 2-(trifluoromethyl)pyrimidine moiety into larger molecules. Its hydroxyl group can be readily converted to other functional groups, such as a chlorine atom, which can then be displaced by various nucleophiles to build molecular diversity.
Hedgehog Signaling Pathway Inhibitors
A significant application of pyrimidine derivatives is in the development of inhibitors of the Hedgehog (Hh) signaling pathway.[10][11] Aberrant activation of the Hh pathway is implicated in the development and progression of several types of cancer.[1] Small molecule inhibitors that target key components of this pathway, such as the Smoothened (SMO) receptor, are of great therapeutic interest.[12] Derivatives of 4-Hydroxy-2-(trifluoromethyl)pyrimidine have been synthesized and evaluated as potent Hh pathway inhibitors.[13]
Caption: Hedgehog signaling pathway and the role of pyrimidine-based inhibitors.
Safety and Handling
4-Hydroxy-2-(trifluoromethyl)pyrimidine is classified as an irritant.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
4-Hydroxy-2-(trifluoromethyl)pyrimidine is a valuable and versatile building block in modern medicinal chemistry. Its synthesis from readily available starting materials and its utility in constructing complex, biologically active molecules, such as Hedgehog signaling pathway inhibitors, underscore its importance in drug discovery and development. This guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in the pursuit of novel therapeutics.
References
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- 3. 4-Hydroxy-2-(trifluoromethyl)pyrimidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 5. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR spectrum [chemicalbook.com]
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- 7. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 10. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 12. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
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